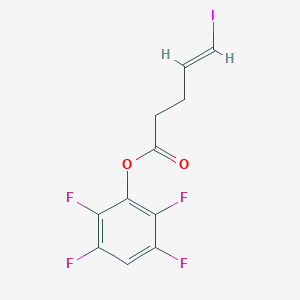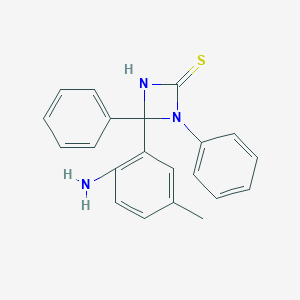
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate (TFPIP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to inhibit the activity of proteases and to study protein-protein interactions.
Biochemical and Physiological Effects:
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to study the structure and function of proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices due to its electronic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its versatility in various scientific research areas. It can be used in medicinal chemistry, biochemistry, and materials science. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying protein-protein interactions and for developing new drugs. However, one limitation of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate research. In medicinal chemistry, further studies are needed to determine the potential of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate as an anticancer agent and to develop new drugs based on its structure. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be used to study the structure and function of various proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be utilized in the development of new organic electronic devices. Additionally, further studies are needed to determine the potential toxicity of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate and to develop methods for minimizing its toxicity in lab experiments.
Métodos De Síntesis
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluorophenol with 5-iodo-4-pentenoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with triethylamine and 4-dimethylaminopyridine (DMAP) to yield 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used as a tool to study protein-protein interactions and as a fluorescent probe for detecting enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices.
Propiedades
Número CAS |
126296-29-5 |
|---|---|
Nombre del producto |
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate |
Fórmula molecular |
C11H22N2O2 |
Peso molecular |
374.07 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) (E)-5-iodopent-4-enoate |
InChI |
InChI=1S/C11H7F4IO2/c12-6-5-7(13)10(15)11(9(6)14)18-8(17)3-1-2-4-16/h2,4-5H,1,3H2/b4-2+ |
Clave InChI |
WSFHYHFHHILGHI-DUXPYHPUSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1F)F)OC(=O)CC/C=C/I)F)F |
SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
Sinónimos |
2,3,5,6-tetrafluorophenyl-5-iodo-4-pentenoate 2,3,5,6-TFPIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)